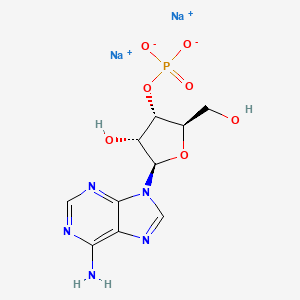

2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. For instance, the synthesis of various substituted N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, indicating the use of a non-steroidal anti-inflammatory drug as a starting material . Another study described the synthesis of carbon-14 labelled benzamide derivatives, highlighting the use of an aryllithium reaction with carbon dioxide . These methods could potentially be adapted for the synthesis of "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

X-ray diffraction techniques have been employed to determine the molecular structure of benzamide derivatives. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray single crystal diffraction, revealing its crystallization in a triclinic system . Similarly, the crystal structures of other benzamide compounds were determined, showing different crystallization systems and space groups . These studies suggest that "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" could also be characterized using similar techniques to understand its molecular geometry and crystal packing.

Chemical Reactions Analysis

The reactivity of benzamide derivatives can be inferred from their electronic properties, such as HOMO and LUMO energies, which were calculated using density functional theory (DFT) for a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide . The molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans can provide insights into the chemical reactivity of the molecule . These computational methods could be applied to "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide" to predict its reactivity and interaction with biological targets.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as their antioxidant activity, can be assessed using various experimental and computational methods. The antioxidant properties of a 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide were determined using the DPPH free radical scavenging test . Additionally, the intermolecular interactions and stability of benzamide derivatives in the solid state can be analyzed through Hirshfeld surface analysis and DFT calculations, as demonstrated for antipyrine-like derivatives . These approaches could be used to explore the properties of "2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide," including its potential biological activities.

Aplicaciones Científicas De Investigación

Anticancer Potential

Several synthesized compounds, including benzamide derivatives, have been evaluated for their anticancer activity. A notable study involves the synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents, showing promising results against A549 & L132 cell lines, with compounds exhibiting potent anticancer activity among the analogues synthesized (Soni, Sanghvi, Devkar, & Thakore, 2015). This indicates the potential of structurally related benzamide compounds in cancer treatment.

Antihyperglycemic Effects

The compound BRL 26830, characterized as an anti-hyperglycemic agent, showcases the therapeutic potential of benzamide derivatives in managing blood glucose levels. This orally active agent demonstrated significant effects in lowering blood glucose in animal models, indicating its utility in diabetes management (Sennitt, Arch, Levy, Simson, Smith, & Cawthorne, 1985).

Neuroleptic Activity

Research on benzamides of N,N-disubstituted ethylenediamines has revealed potential neuroleptic (antipsychotic) activities. These compounds, particularly cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino)benzamide, showed inhibitory effects on apomorphine-induced stereotyped behavior in rats, indicating their potential in treating psychosis (Iwanami, Takashima, Hirata, Hasegawa, & Usuda, 1981).

Molecular Structural Studies

A novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed both experimentally and theoretically, indicating the importance of structural and computational studies in understanding the properties and potential therapeutic applications of benzamide derivatives (Demir, Cakmak, Dege, Kutuk, Odabaşoǧlu, & Kepekçi, 2015).

Mecanismo De Acción

Propiedades

IUPAC Name |

2-methyl-N-[3-(2-phenylmorpholin-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-17-8-5-6-11-19(17)21(24)22-12-7-13-23-14-15-25-20(16-23)18-9-3-2-4-10-18/h2-6,8-11,20H,7,12-16H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBUGZPZBAGOOCG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methyl-N-(3-(2-phenylmorpholino)propyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2538641.png)

![6-(Pyridin-3-yl)-2-{[1-(quinoxaline-6-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538644.png)

![2-({4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-6-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2538650.png)

![5-Bromo-1,4,6-trimethyl-2,3-dihydro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B2538652.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2538655.png)